Cas no 121-33-5 (Vanillin)

Vanillin is a naturally derived organic compound used as a flavoring agent in food products and fragrances in perfumes and cosmetics. Its key advantages lie in its ability to provide a sweet, creamy aroma while exhibiting good stability under various storage conditions, making it an essential component for applications requiring long shelf life.
Vanillin structure
Vanillin structure
商品名:Vanillin
CAS番号:121-33-5
MF:C8H8O3
メガワット:152.1473
MDL:MFCD00006942
CID:35991
PubChem ID:1183

Vanillin 化学的及び物理的性質

名前と識別子

    • 4-Hydroxy-3-methoxybenzaldehyde
    • Vanilline
    • Vanilin
    • Vanillin natural
    • 2-Methoxy-4-formylphenol
    • 3-Methoxy-4-hydroxybenzaldehyde
    • 4-Formyl-2-methoxyphenol
    • 4-Hydroxy-3-methoxy-benzaldehyde
    • Vanillaldehyde
    • Vanillin
    • Vanillin (contains H2SO4)Ethanol Solution[for TLC Stain]
    • Vanillin melting point standard
    • VANILLIN(P)
    • 3-methoxy-4-hydroxy-benzaldehyde
    • 3-Methoxy-4-hydroxybenzldehdye
    • 4-Hydroxy-3-methoxybenzaldehyde,Vanillic aldehyde
    • 4-oxy-3-methoxybenzaldehyde
    • compound no 1131
    • FEMA 3107
    • Lioxin
    • Reference source: Negwer
    • Rhovanil
    • VANILLA
    • Vanillic aldehyde
    • Vanillin (contains H2SO4) Ethanol
    • Vinillin
    • Zimco
    • p-Vanillin
    • 香兰素
    • Natural alkanes
    • 4-Hydroxy-m-anisaldehyde
    • Benzaldehyde, 4-hydroxy-3-methoxy-
    • p-Hydroxy-m-methoxybenzaldehyde
    • Methylprotocatechuic aldehyde
    • Vanillin (natural)
    • 4-Hydroxy-5-methoxybenzaldehyde
    • m-Anisaldehyde, 4-hydroxy-
    • Protocatechualdehyde, methyl-
    • Vanillin [USAN]
    • Vanill
    • Vanillin,99.5%
    • Melting Point Standard - Vanilin(MP f 83.0 degrees)
    • MDL: MFCD00006942
    • インチ: 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
    • InChIKey: MWOOGOJBHIARFG-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(C([H])=O)=C1[H])O[H]
    • BRN: 472792

計算された属性

  • せいみつぶんしりょう: 152.04700
  • どういたいしつりょう: 152.047344113 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 152.15
  • トポロジー分子極性表面積: 46.5
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.06
  • ゆうかいてん: 81-83 °C (lit.)
  • ふってん: 170 °C/15 mmHg(lit.)
  • フラッシュポイント: 華氏温度:307.4°f< br / >摂氏度:153°C< br / >
  • 屈折率: 1.4850 (estimate)
  • PH値: 4.3 (10g/l, H2O, 20℃)
  • ようかいど: methanol: 0.1 g/mL, clear
  • すいようせい: 10 g/L (25 ºC)
  • あんていせい: Stable. May discolour on exposure to light. Moisture-sensitive. Incompatible with strong oxidizing agents, perchloric acid.
  • PSA: 46.53000
  • LogP: 1.21330
  • におい: Sweetish smell
  • かんど: Air & Light Sensitive
  • じょうきあつ: >0.01 mmHg ( 25 °C)
  • FEMA: 2464
  • マーカー: 9932
  • ようかいせい: 水125倍、エチレングリコール20倍、エタノール2倍95%、クロロホルムに溶解する。

Vanillin セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 36
  • セキュリティの説明: S24/25-S22
  • RTECS番号:YW5775000
  • 危険物標識: Xi
  • ちょぞうじょうけん:4°C, stored under nitrogen
  • リスク用語:R22
  • TSCA:Yes
  • 危険レベル:3/8
  • 包装グループ:II
  • どくせい:LD50 orally in rats, guinea pigs: 1580, 1400 mg/kg (Jenner)
  • セキュリティ用語:S22;S24/25

Vanillin 税関データ

  • 税関コード:2912410000
  • 税関データ:

    中国税関コード:

    2912410000

    概要:

    HS:2912410000。香蘭素(3−メトキシ−4−ヒドロキシベンズアルデヒド)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最低関税:5.5%。一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

    要約:

    HS:2912410000。4−ヒドロキシ−3−メトキシベンズアルデヒド。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇:5.5%。一般関税:30.0%

Vanillin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A118216-100g
4-Hydroxy-3-methoxybenzaldehyde
121-33-5 AR,99%+
100g
$10.00 2022-04-02
DC Chemicals
DCX-012-20 mg
Vanillin
121-33-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
V005A-100g
Vanillin
121-33-5 99%
100g
¥61.0 2022-06-10
ChemScence
CS-W020052-1kg
Vanillin
121-33-5 99.95%
1kg
$58.0 2022-04-28
ChemScence
CS-W020052-1000g
Vanillin
121-33-5 99.95%
1000g
$46.0 2021-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1710006-200MG
121-33-5
200MG
¥4828.64 2023-01-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1245-1G
121-33-5
1G
¥1044.73 2023-01-14
Ambeed
A1153604-500g
4-Hydroxy-3-methoxybenzaldehyde inclusion complex
121-33-5 99%
500g
$26.0 2023-03-01
Life Chemicals
F2190-0587-2.5g
4-hydroxy-3-methoxybenzaldehyde
121-33-5 95%+
2.5g
$40.0 2023-09-06
BAI LING WEI Technology Co., Ltd.
188374-100G
Vanillin, 99%
121-33-5 99%
100G
¥ 110 2022-04-26

Vanillin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
リファレンス
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

ごうせいかいろ 2

はんのうじょうけん
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
リファレンス
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
2.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
リファレンス
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Lesage-Meessen, Laurence; et al, Journal of Biotechnology, 1996, 50, 107-113

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
リファレンス
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
リファレンス
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
リファレンス
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Lesage-Meessen, Laurence; et al, Journal of Biotechnology, 1996, 50, 107-113

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  180 min, 22 ± 2 °C
リファレンス
Electrochemical oxidation of lignin for the simultaneous production of bioadhesive precursors and value-added chemicals
Conde, Julio J. ; et al, Biomass and Bioenergy, 2023, 169,

Vanillin Raw materials

Vanillin Preparation Products

Vanillin サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:121-33-5)Vanillin
注文番号:CRN1293
在庫ステータス:in Stock
はかる:20mg
清らかである:98%
最終更新された価格情報:Tuesday, 2 April 2024 16:53
価格 ($):30
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:121-33-5)Vanillin
注文番号:A19444
在庫ステータス:in Stock
はかる:2.5kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:08
価格 ($):199.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:121-33-5)Vanillin
注文番号:8064202
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

Vanillin 関連文献

Vanillinに関する追加情報

Vanillin (121-33-5): Chemical Properties and Pharmacological Applications

Vanillin (CAS 121-33-5), a naturally occurring phenolic aldehyde, is widely recognized as the primary flavor component of vanilla. Beyond its culinary uses, vanillin has garnered significant attention in the pharmaceutical and biomedical fields due to its diverse biological activities. Research has demonstrated that vanillin exhibits antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. Its molecular structure allows it to interact with various cellular pathways, including those involved in oxidative stress and inflammation. Recent studies have explored vanillin's potential in treating neurodegenerative diseases like Alzheimer's, where its ability to inhibit amyloid-beta aggregation has shown promise. Additionally, vanillin's low toxicity profile enhances its appeal for therapeutic applications.

Vanillin (121-33-5) in Cancer Research and Chemoprevention

The role of vanillin (121-33-5) in cancer research has become a focal point for scientists exploring natural compounds with chemopreventive properties. Vanillin has been shown to modulate key signaling pathways, such as NF-κB and MAPK, which are critical in tumor progression. In vitro and in vivo studies indicate that vanillin can induce apoptosis in cancer cells while sparing healthy cells, a highly desirable trait in oncology. Its anti-metastatic effects have also been documented, particularly in breast and colon cancer models. Researchers are investigating vanillin's potential as an adjunct therapy to enhance the efficacy of conventional treatments like chemotherapy and radiotherapy. The compound's ability to scavenge free radicals further supports its use in mitigating treatment-related side effects.

Vanillin (121-33-5) as a Natural Antibacterial and Antifungal Agent

With the rise of antibiotic resistance, vanillin (121-33-5) has emerged as a potential natural alternative for combating microbial infections. Studies have highlighted its broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. Vanillin disrupts microbial cell membranes and inhibits biofilm formation, a key factor in chronic infections. Its synergistic effects with conventional antibiotics have been explored, offering a strategy to reduce dosage and minimize resistance development. In the food and healthcare industries, vanillin is being incorporated into coatings and packaging materials to extend shelf life and prevent contamination. This dual role as a flavoring agent and antimicrobial underscores its versatility in both medical and commercial applications.

Vanillin (121-33-5) in Neuroprotection and Cognitive Enhancement

The neuroprotective potential of vanillin (121-33-5) has sparked interest in its application for cognitive disorders. Preclinical studies suggest that vanillin can cross the blood-brain barrier and exert protective effects against oxidative stress, a major contributor to neurodegenerative diseases. Its ability to enhance memory and learning has been observed in animal models, possibly through the modulation of acetylcholine levels and reduction of neuroinflammation. Researchers are also investigating vanillin's role in mitigating neurotoxicity induced by environmental pollutants. These findings position vanillin as a potential therapeutic agent for conditions like Parkinson's and dementia, aligning with the growing demand for natural neuroprotective compounds in integrative medicine.

Vanillin (121-33-5): Formulation Challenges and Future Directions

Despite its promising bioactivities, the clinical translation of vanillin (121-33-5) faces formulation challenges, including poor solubility and rapid metabolism. Advanced drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance its bioavailability. Additionally, synthetic derivatives of vanillin are under development to improve its pharmacokinetic properties while retaining therapeutic efficacy. The integration of vanillin into functional foods and nutraceuticals represents another avenue for harnessing its health benefits. As research progresses, vanillin's multifunctional roles in disease prevention and treatment continue to expand, offering exciting opportunities for innovation in the pharmaceutical and biotechnology sectors.

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